molecular formula C6H11NO3 B1604082 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid CAS No. 1169930-49-7

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

Cat. No. B1604082
M. Wt: 145.16 g/mol
InChI Key: HAKFKLNJIKJGET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(tetrahydrofuran-3-yl)acetic acid” is unique and allows for varied experimentation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-(tetrahydrofuran-3-yl)acetic acid” include its density, melting point, boiling point, and structure .

Scientific Research Applications

Reductive Cyclizations of Hydroxysulfinyl Ketones

This study discusses the enantioselective access to tetrahydropyran and tetrahydrofuran derivatives from enantiopure ketosulfinyl esters. The process involves reduction, Weinreb's amide, and ketone formation, followed by reductive cyclization. Such derivatives have applications in synthesizing natural products, demonstrating the potential of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid derivatives in natural product synthesis and drug discovery (Carreño et al., 2003).

Synthesis and Characterization of Schiff Base Ligand

Amino acids bearing Schiff base ligands have been studied for their antioxidant and selective xanthine oxidase inhibitory studies. The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was reacted with 2-hydroxynaphthaldehyde to produce a novel Schiff base ligand, showcasing the importance of such derivatives in developing compounds with potential therapeutic applications (Ikram et al., 2015).

Constrained Oxacyclic Hydroxyethylene Isosteres

The study on the synthesis of diastereomeric 3-substituted-tetrahydrofuran 2-carboxylic acids explores the use of aldol condensations for creating constrained THF subunits, aimed at inhibiting enzymes like BACE1 involved in Alzheimer's disease. This highlights the potential role of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid derivatives in designing peptidomimetic inhibitors for therapeutic purposes (Hanessian et al., 2005).

DNA/RNA Binding Properties of Pyrrolidinyl PNA

A novel tetrahydrofuran amino acid was used as a building block for peptide nucleic acid (PNA), exhibiting high DNA binding affinity and specificity. This study showcases the application of tetrahydrofuran derivatives in developing biomimetic structures for gene therapy and diagnostic applications (Sriwarom et al., 2015).

Corrosion Inhibition Effects of Amino Acids

Investigating amino acids as corrosion inhibitors provides insights into their application in material science and engineering. The study on corrosion inhibition effects of various amino acids, including their quantum chemical and molecular dynamic simulation, highlights the potential use of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid derivatives in protecting metals from corrosion (Kaya et al., 2016).

Safety And Hazards

The safety and hazards of “2-Amino-2-(tetrahydrofuran-3-yl)acetic acid” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-amino-2-(oxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKFKLNJIKJGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624565
Record name Amino(oxolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

CAS RN

1169930-49-7
Record name Amino(oxolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(oxolan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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